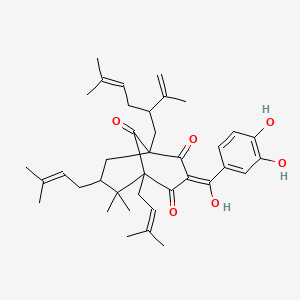

7-epi-Isogarcinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31- |

InChI Key |

DTTONLKLWRTCAB-MVJHLKBCSA-N |

Isomeric SMILES |

CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 7-epi-Isogarcinol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7-epi-Isogarcinol, a polyisoprenylated benzophenone derivative of significant interest to the scientific community. This document outlines its primary natural sources, presents quantitative data on its isolation, details the experimental protocols for its extraction and purification, and visually represents its apoptotic signaling pathway.

Natural Sources and Quantitative Yield

The principal known natural source of this compound is the plant species Garcinia ovalifolia, a member of the Clusiaceae family found in the tropical regions of Africa, Asia, and America.[1] Research has led to the successful isolation and quantification of this compound from this plant, providing valuable data for researchers seeking to source this compound.

The following table summarizes the quantitative yield of this compound and the related compound, Isogarcinol, from the stem bark of Garcinia ovalifolia.

| Compound | Plant Source | Part Used | Starting Material Weight | Yield (mg) | Yield (%) |

| This compound | Garcinia ovalifolia | Stem Bark | 2.5 kg | 250 | 0.01% |

| Isogarcinol | Garcinia ovalifolia | Stem Bark | 2.5 kg | 25 | 0.001% |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Garcinia ovalifolia involves a multi-step process combining extraction and chromatographic techniques. The following is a detailed methodology based on successful laboratory protocols.[1]

Extraction

-

Preparation of Plant Material: Air-dried and powdered stem bark of Garcinia ovalifolia (2.5 kg) is macerated in methanol (5 L) for 48 hours at room temperature.[1]

-

Filtration and Concentration: The resulting solution is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under vacuum to yield a dark brown crude extract (approximately 150 g).[1]

Chromatographic Purification

-

Adsorption onto Silica Gel: A slurry is prepared by dissolving a portion of the crude extract (100 g) in methanol and adsorbing it onto 120 g of silica gel (60–120 mesh).

-

Vacuum Liquid Chromatography (VLC): The silica gel with the adsorbed extract is subjected to Vacuum Liquid Chromatography (VLC) on a column packed with 800 g of silica gel (120–200 mesh).

-

Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate mixtures. The collected fractions are pooled based on their profiles observed by thin-layer chromatography (TLC) analysis, resulting in several sub-fractions.

-

Column Chromatography and Preparative TLC: Further chemical investigation of the targeted sub-fractions is carried out using column chromatography and preparative thin-layer chromatography.

-

Recrystallization: The final step involves the recrystallization of the purified fractions in different solvents to yield pure this compound (250 mg) and Isogarcinol (25 mg).[1]

Structure Elucidation

The chemical structures of the isolated compounds are confirmed by means of spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Apoptotic Signaling Pathway of this compound

Studies on human promyelocytic leukemia (HL-60) cells have elucidated the mechanism by which this compound and Isogarcinol induce apoptosis. The key events in this signaling pathway are illustrated in the diagram below. The compounds initiate a cascade that leads to cell cycle arrest, mitochondrial dysfunction, and ultimately, programmed cell death.

Caption: Apoptotic pathway induced by this compound in HL-60 cells.

Experimental Workflow: From Plant to Pure Compound

The logical relationship between the various stages of isolating this compound is critical for successful replication. The following diagram visualizes the general experimental workflow.

Caption: General workflow for the isolation of this compound.

References

7-epi-Isogarcinol: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-epi-Isogarcinol, a polyisoprenylated benzophenone of significant interest in natural product chemistry and drug discovery. This document details its structural elucidation, chemical and physical properties, and known biological activities, with a focus on its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.

Structure Elucidation

This compound is a stereoisomer of Isogarcinol, with the distinction lying in the configuration of the prenyl group at the C-7 position.[1][2][3] The structural determination of this compound has been accomplished through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry.[1][4]

The molecular formula of this compound has been established as C38H50O6. The key to differentiating it from Isogarcinol is the stereochemistry at the C-7 carbon. Through the use of Nuclear Overhauser Effect Spectroscopy (NOESY), the spatial proximity of protons can be determined, which allows for the assignment of the relative stereochemistry of the molecule.

Spectroscopic Data

The structural assignment is supported by detailed ¹H and ¹³C NMR data. The chemical shifts are indicative of a complex polycyclic structure with multiple prenyl groups and a benzophenone core.

Table 1: Comparative ¹³C NMR Data of Isogarcinol and this compound.

| Position | Isogarcinol (δC) | This compound (δC) |

| 1 | 52.2 | 52.2 |

| 2 | 171.4 | 170.8 |

| 3 | 127.2 | 129.1 |

| 4 | 195.0 | 194.9 |

| 5 | 69.4 | 69.3 |

| 6 | 46.8 | 46.8 |

| 7 | 43.2 | 43.1 |

| 8 | 40.3 | 42.1 |

| 9 | 207.4 | 207.2 |

| 10 | 193.2 | 192.5 |

| 11 | 130.9 | 130.9 |

| 12 | 115.5 | 115.5 |

| 13 | 147.9 | 147.5 |

| 14 | 153.9 | 153.8 |

| 15 | 116.1 | 116.2 |

| 16 | 124.4 | 124.5 |

| 17 | 26.7 | 26.6 |

| 18 | 122.1 | 121.4 |

| 19 | 133.7 | 133.6 |

| 20 | 26.2 | 26.2 |

| 21 | 18.3 | 18.3 |

| 22 | 23.2 | 22.9 |

| 23 | 22.8 | 24.2 |

| 24 | 46.0 | 46.0 |

| 25 | 122.9 | 124.5 |

| 26 | 133.7 | 131.9 |

| 27 | 26.2 | 26.3 |

| 28 | 18.3 | 18.6 |

| 29 | 30.4 | 30.3 |

| 30 | 43.8 | 37.1 |

| 31 | 87.6 | 83.9 |

| 32 | 21.7 | 48.8 |

| 33 | 29.2 | 30.6 |

| 34 | 30.4 | 37.9 |

| 35 | 122.9 | 26.4 |

| 36 | 133.7 | 29.0 |

| 37 | 26.2 | 32.1 |

| 38 | 18.3 | 27.4 |

Note: Data presented is a compilation from cited literature and may have been recorded in different solvents.

Chemical and Physical Properties

While comprehensive physicochemical data for this compound is not extensively reported, some key properties have been determined.

Table 2: Physicochemical Properties of this compound and its Epimer, Isogarcinol.

| Property | This compound | Isogarcinol |

| Molecular Formula | C38H50O6 | C38H50O6 |

| Molecular Weight | 602.8 g/mol | 602.8 g/mol |

| Appearance | Brown powder | Dark yellow solid |

| Optical Rotation | Not consistently reported | [α]D -167 (c 1.0, CHCl3) |

| UV (MeOH) λmax | 319, 276, 233 nm | Not specified |

| IR νmax | 3320, 2970, 2930, 1730, 1650, 1590, 1520, 1440, 1370, 1290, 1170 cm⁻¹ | Not specified |

| XLogP3 | Not specified | 8.9 |

Biological Activity

This compound has demonstrated notable biological activities, particularly its antiproliferative and pro-apoptotic effects in cancer cell lines.

Antiproliferative and Apoptotic Effects

Research has shown that this compound can inhibit the proliferation of various cancer cells. For instance, it has been reported to have an IC50 value of 7 µg/mL against both human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells. The mechanism of action is believed to involve the induction of apoptosis.

Inhibition of STAT3 Signaling Pathway

A significant aspect of the anticancer potential of this compound is its ability to downregulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound has been shown to induce apoptosis and inhibit cell migration in Huh-7 cells, likely through the downregulation of this critical pathway.

References

In-depth Technical Guide: Preliminary Anticancer Activity of 7-epi-Isogarcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer activity of 7-epi-Isogarcinol, a polyisoprenylated benzophenone. The information is compiled from available scientific literature, focusing on its effects on cancer cell proliferation, apoptosis, and cell cycle progression. This document is intended for an audience with a strong background in cancer biology and drug discovery.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |

| HL-60 | Human Promyelocytic Leukemia | 7 | ~11.6 | [1] |

| PC-3 | Human Prostate Carcinoma | 7 | ~11.6 | [1] |

Note: The molecular weight of this compound (as 7-epigarcinol) is approximately 602.8 g/mol . The µM conversion is an approximation based on this molecular weight.

Mechanism of Action

Preliminary studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. The underlying mechanisms involve the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis by this compound is linked to the disruption of the mitochondrial membrane potential.[1]

Cell Cycle Arrest

Treatment with this compound leads to a halt in the progression of the cell cycle, specifically at the G2/S phase transition in HL-60 cells.[1] This arrest prevents cancer cells from entering mitosis and undergoing cell division, thereby inhibiting tumor growth. The percentage of cells in the sub-G1 phase, which is indicative of apoptosis, also increases with this compound treatment.[1]

Mitochondrial Disruption and ROS Generation

A key aspect of this compound's mechanism of action is its ability to disrupt the mitochondrial membrane potential. This disruption is a critical event in the intrinsic pathway of apoptosis. Furthermore, treatment with this compound leads to the generation of reactive oxygen species (ROS) within the cancer cells. Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HL-60, PC-3) are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with different concentrations of this compound for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential.

-

Cell Treatment: Cells are treated with this compound.

-

JC-1 Staining: The cells are incubated with the JC-1 fluorescent probe (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

Analysis: The change in fluorescence from red to green is quantified using a fluorescence microscope or a flow cytometer, indicating a loss of mitochondrial membrane potential.

Visualizations

Experimental Workflow

Caption: Workflow for evaluating the anticancer activity of this compound.

Putative Signaling Pathway of this compound Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted is putative and based on preliminary data and the known mechanisms of structurally related compounds. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

References

7-epi-Isogarcinol: A Potential STAT3 Inhibitor for Oncological Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the pathogenesis of numerous human cancers. Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis has established it as a prime therapeutic target. Natural products have emerged as a promising source of novel STAT3 inhibitors. This guide explores the potential of 7-epi-Isogarcinol as a STAT3 inhibitor, drawing upon evidence from its structurally related analogs, garcinol and isogarcinol. While direct evidence for this compound's activity against STAT3 is still emerging, the extensive research on garcinol provides a strong rationale for its investigation.

Garcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia indica, has been shown to suppress STAT3 activation in various cancer cell lines.[1] Computational modeling and experimental data suggest that garcinol can bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[2] Furthermore, garcinol has been observed to inhibit STAT3 phosphorylation and acetylation, key steps in its activation cascade.[2] Given the structural similarities between this compound, isogarcinol, and garcinol, it is hypothesized that this compound may exert its anti-cancer effects through a similar mechanism of STAT3 inhibition.[3]

This technical guide provides a comprehensive overview of the current understanding of garcinol as a STAT3 inhibitor, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Quantitative Data on Garcinol as a STAT3 Inhibitor

The following tables summarize the quantitative data from key experiments on garcinol's inhibitory effects on STAT3. This data provides a benchmark for the potential efficacy of this compound.

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| STAT3 Phosphorylation (p-STAT3 Tyr705) Inhibition | C3A (Hepatocellular Carcinoma) | Garcinol | 50 µM | Maximum inhibition of constitutive p-STAT3 | [2] |

| IL-6-induced STAT3 Phosphorylation Inhibition | HUH-7 (Hepatocellular Carcinoma) | Garcinol | 50 µM | Time-dependent suppression of p-STAT3 | |

| STAT3-dependent Luciferase Reporter Gene Expression | PLC/PRF5 (Hepatocellular Carcinoma) | Garcinol | 10-50 µM | Dose-dependent inhibition of EGF-induced luciferase activity | |

| STAT3 DNA-Binding Activity | Nuclear extracts from various cancer cell lines | Garcinol | Dose-dependent | Inhibition of STAT3 binding to its DNA consensus sequence | |

| Cell Viability (IC50) | HL-60 (Promyelocytic Leukemia) | Isogarcinol | 9.42 µM | Inhibition of cell proliferation | |

| Cell Viability (IC50) | MDA-MB-231 (Breast Cancer) | Garcinol | ~25 µM | Inhibition of cell proliferation |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound as a STAT3 inhibitor.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of a test compound on the phosphorylation of STAT3 at key residues (e.g., Tyr705 and Ser727).

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., C3A, HUH-7) and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., this compound) for specified time periods. For inducible STAT3 activation, cells can be stimulated with a cytokine like Interleukin-6 (IL-6) prior to or concurrently with compound treatment.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a compound on the transcriptional activity of STAT3.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., PLC/PRF5) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

-

Cell Treatment: After transfection, treat the cells with different concentrations of the test compound. For inducible systems, stimulate the cells with an appropriate agonist like Epidermal Growth Factor (EGF).

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the direct binding of a compound to STAT3 within intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble STAT3 in the supernatant at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve of STAT3 in the presence of the compound compared to the vehicle control indicates direct binding.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic or cytostatic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to STAT3 inhibition.

Caption: Canonical STAT3 signaling pathway and hypothesized point of inhibition by this compound.

Caption: Experimental workflow for validating this compound as a STAT3 inhibitor.

Caption: Proposed mechanism of action for this compound as a STAT3 inhibitor.

Conclusion

The constitutive activation of the STAT3 signaling pathway is a significant driver in many cancers, making it an attractive target for therapeutic intervention. While direct research on this compound as a STAT3 inhibitor is in its nascent stages, the wealth of data on its structural analog, garcinol, provides a strong foundation for its investigation. The evidence suggests that garcinol and related compounds can effectively inhibit STAT3 phosphorylation, dimerization, and transcriptional activity, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

This technical guide offers a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound. The provided quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways are intended to facilitate further research and development of this promising natural product as a novel anti-cancer agent targeting the STAT3 pathway. Future studies should focus on directly validating the STAT3 inhibitory activity of this compound and elucidating its precise mechanism of action.

References

- 1. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

"mechanism of action of 7-epi-Isogarcinol in cancer cells"

An In-depth Technical Guide on the Core Mechanism of Action of 7-epi-Isogarcinol in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also referred to in the literature as Epigarcinol, is a polyisoprenylated benzophenone derivative isolated from plants of the Garcinia genus, notably from the root of Garcinia ovalifolia.[1][2] It is a structural isomer of Isogarcinol, another related compound that has demonstrated significant anticancer properties. These natural products belong to a class of compounds that have garnered considerable interest for their potential in cancer therapy.[3][4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound and the closely related Isogarcinol in cancer cells, focusing on the core cellular and molecular processes they modulate. The information is synthesized from preclinical in vitro studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Action

The primary anticancer effects of this compound and Isogarcinol are attributed to their ability to induce oxidative stress, trigger apoptosis via the mitochondrial pathway, and arrest the cell cycle.[1]

Induction of Reactive Oxygen Species (ROS)

A key initiating event in the mechanism of action for both this compound and Isogarcinol is the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can inflict damage on cellular components, including lipids, proteins, and DNA. In cancer cells, which often exist in a state of increased basal oxidative stress, a further surge in ROS can push them past a critical threshold, leading to cell death. Studies on human promyelocytic leukemia (HL-60) cells have demonstrated that treatment with these compounds leads to a significant increase in intracellular ROS levels. This elevation of oxidative stress is a central node that connects to other downstream anticancer effects, particularly apoptosis.

Disruption of Mitochondrial Membrane Potential and Apoptosis

The increase in ROS directly impacts the mitochondria, which are central regulators of programmed cell death (apoptosis). This compound and Isogarcinol have been shown to cause a disruption of the mitochondrial membrane potential (MMP). The loss of MMP is a critical step in the intrinsic apoptotic pathway. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This event initiates a caspase cascade, ultimately leading to the execution of apoptosis, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Morphological examinations of HL-60 cells treated with these compounds confirm these classic signs of apoptosis.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound and Isogarcinol inhibit cancer cell proliferation by arresting the cell cycle. Flow cytometry analyses have revealed that treatment of HL-60 cells with these compounds leads to a significant arrest in the G2/S or G2/M phase of the cell cycle. By halting cell cycle progression, these compounds prevent cancer cells from dividing and proliferating, thereby contributing to their overall antiproliferative effect. This mechanism is common for many anticancer agents, as it directly targets the uncontrolled division characteristic of tumor cells.

Data Presentation: Quantitative Analysis

The antiproliferative and cytotoxic effects of this compound and Isogarcinol have been quantified in various cancer cell lines. The following tables summarize the key data from published studies.

Table 1: Inhibitory Concentration (IC50) Values

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| This compound (Epigarcinol) | HL-60 | Promyelocytic Leukemia | ~8 | |

| PC-3 | Prostate Cancer | ~4 | ||

| Isogarcinol | HL-60 | Promyelocytic Leukemia | ~7 | |

| PC-3 | Prostate Cancer | ~7 |

Table 2: Effect on Cell Cycle Distribution in HL-60 Cells

The table below shows the percentage of cells in different phases of the cell cycle after treatment, demonstrating the induction of cell cycle arrest.

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |

| Control (Untreated) | - | 53.03 | 19.33 | 27.64 | 1.11 | |

| Isogarcinol | 5 µg/mL | 49.33 | 11.66 | 39.01 | 10.42 | |

| Isogarcinol | 10 µg/mL | 42.10 | 10.11 | 47.79 | 15.33 | |

| Isogarcinol | 20 µg/mL | 38.65 | 7.99 | 53.36 | 21.01 |

Note: Data is derived from representative experiments shown in the cited literature. Values may vary slightly between experiments.

Signaling Pathways and Visualizations

The molecular mechanisms of this compound are intrinsically linked to specific cellular signaling pathways. While direct pathway analysis for this compound is limited, the mechanisms can be inferred from its observed effects and from studies on the closely related compound, Garcinol, which is known to inhibit key oncogenic pathways like STAT3 and NF-κB.

Diagram 1: ROS-Mediated Apoptotic Pathway

This diagram illustrates the primary mechanism of action, where this compound induces ROS, leading to mitochondrial dysfunction and apoptosis.

Caption: Core mechanism of this compound inducing ROS-mediated mitochondrial apoptosis.

Diagram 2: Cell Cycle Arrest Pathway

This diagram shows the logical flow of how this compound leads to the inhibition of cancer cell proliferation via cell cycle arrest.

Caption: Pathway showing this compound inducing G2/M cell cycle arrest to halt proliferation.

Experimental Protocols

The findings described in this guide are based on a series of standard in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL-60, PC-3) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed and resuspended in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.

-

Methodology:

-

Treatment and Harvesting: Cells are treated as described for the cell cycle analysis.

-

Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15 minutes.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Diagram 3: General Experimental Workflow

This diagram outlines the typical workflow used to investigate the anticancer effects of a compound like this compound in vitro.

Caption: A standard in vitro workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound, along with its isomer Isogarcinol, demonstrates notable anticancer activity in preclinical models. The core mechanism of action is multifaceted, initiated by the induction of intracellular ROS. This oxidative stress triggers the intrinsic apoptotic pathway through the disruption of mitochondrial membrane potential and subsequent caspase activation. Concurrently, the compound halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. While these foundational mechanisms have been established in leukemia and prostate cancer cell lines, further research is required to fully elucidate the specific protein targets and signaling pathways involved, such as the STAT3 and NF-κB pathways, which are known to be modulated by similar Garcinia derivatives. Future in vivo studies are warranted to validate these findings and assess the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of 7-epi-Isogarcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on 7-epi-Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia ovalifolia. This document summarizes the quantitative data on its biological activities, details the experimental protocols used in key studies, and visualizes the known and putative signaling pathways and experimental workflows.

Executive Summary

This compound, also referred to in literature as epigarcinol, has demonstrated significant antiproliferative and pro-apoptotic effects in preclinical in vitro models. Studies show that it inhibits the growth of human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells in a concentration-dependent manner. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and subsequent cell cycle arrest at the G2/S phase. While detailed molecular analyses of its interaction with specific apoptotic proteins are limited, studies on the structurally similar compound, garcinol, provide a putative mechanistic framework.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified in several key assays. The following tables summarize the available data from in vitro studies, primarily focusing on its comparison with the related compound, Isogarcinol.

Table 1: Cytotoxicity of this compound and Isogarcinol in Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |

| This compound | HL-60 (Leukemia) | MTT | 48 h | 7 | [1] |

| Isogarcinol | HL-60 (Leukemia) | MTT | 48 h | 8 | [1] |

| This compound | PC-3 (Prostate) | MTT | 48 h | 7 | [1] |

| Isogarcinol | PC-3 (Prostate) | MTT | 48 h | 4 | [1] |

Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound on HL-60 Cells

| Treatment (24 h) | Concentration (µg/mL) | Sub-G1 Population (%) (Apoptosis) | Mitochondrial Potential Loss (%) | G2/M Phase Arrest | Reference |

| Control | 0 | 3.62 | 9.11 | - | [1] |

| This compound | 5 | 7.37 | Not specified | Significant | |

| This compound | 20 | 88.89 | ~98 | Significant | |

| Isogarcinol | 5 | 18.8 | 12.55 | Significant | |

| Isogarcinol | 20 | 93.11 | 98.27 | Significant |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early in vitro studies of this compound.

Cell Culture and Treatment

-

Cell Lines: Human promyelocytic leukemia (HL-60) and human prostate cancer (PC-3) cells were used.

-

Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final concentrations in the culture medium for experiments.

Antiproliferative Activity (MTT Assay)

-

Cell Seeding: Cells were seeded into 96-well plates at a specified density.

-

Treatment: After allowing the cells to attach (for adherent cells), they were treated with various concentrations of this compound for 48 hours.

-

MTT Addition: 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a period to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value was calculated from the concentration-response curve.

Nuclear Morphology Analysis (Hoechst 33258 Staining)

-

Cell Treatment: HL-60 cells (2 × 10^6 cells/well) were treated with different concentrations of this compound for 24 hours.

-

Harvesting: Cells were collected, centrifuged at 400 g, and washed with PBS.

-

Staining: A solution of Hoechst 33258 (10 µg/mL) in a buffered solution was added to the cells, followed by a 30-minute incubation in the dark at room temperature.

-

Mounting: Cells were washed, resuspended in a PBS/glycerol mixture, and mounted on a microscope slide.

-

Visualization: Nuclear morphology alterations, such as chromatin condensation and nuclear fragmentation, were observed under a fluorescence microscope.

Mitochondrial Membrane Potential (MMP) Assay

-

Cell Treatment: HL-60 cells (1 × 10^6 cells/well) were treated with this compound for 24 hours.

-

Rhodamine-123 Staining: 30 minutes before the end of the treatment, Rhodamine-123 (200 nM) was added to the cell culture and incubated in the dark.

-

Harvesting and Washing: Cells were collected, centrifuged (400 g, 4°C, 5 min), and the pellet was washed with PBS.

-

Flow Cytometry: The fluorescence intensity of 10,000 events was analyzed in the FL-1 channel of a flow cytometer to quantify the loss of mitochondrial membrane potential.

Cell Cycle Analysis

-

Cell Treatment: HL-60 cells were treated with this compound for 24 hours.

-

Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells were washed and resuspended in a hypotonic citrate buffer containing propidium iodide (PI) and RNase. The mixture was incubated at 37°C in the dark for 20 minutes.

-

Flow Cytometry: The DNA content of 10,000 events was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for this compound.

Experimental Workflows

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Caption: Flow Cytometry Workflow for Apoptosis and Cell Cycle Analysis.

Signaling Pathways

The following diagram illustrates the confirmed cellular effects of this compound based on available in vitro studies.

Caption: Confirmed Cellular Effects of this compound.

While direct evidence for the specific molecular mediators of this compound-induced apoptosis is not yet available, studies on the structurally related compound garcinol suggest a plausible mechanism involving the Bcl-2 family of proteins and caspases. The following diagram illustrates this putative pathway.

Caption: Putative Apoptotic Pathway of this compound.

Discussion and Future Directions

The early in vitro data for this compound are promising, indicating potent anticancer activity against leukemia and prostate cancer cell lines. The primary mechanism involves the induction of apoptosis via the mitochondrial pathway, which is a common mechanism for many successful chemotherapeutic agents. The compound's ability to induce cell cycle arrest further contributes to its antiproliferative effects.

A significant gap in the current understanding is the lack of detailed molecular studies on this compound itself. While the effects on ROS production, MMP, and cell cycle are established, the specific protein interactions remain to be elucidated. Future research should focus on:

-

Target Identification: Determining the direct molecular targets of this compound.

-

Pathway Elucidation: Investigating the effect of this compound on specific Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) and the activation of the caspase cascade (e.g., caspase-9, caspase-3).

-

Broader Screening: Evaluating the efficacy of this compound across a wider panel of cancer cell lines to identify other sensitive cancer types.

-

In Vivo Studies: Progressing to in vivo animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

References

Pharmacological Profile of 7-epi-Isogarcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-epi-Isogarcinol, a stereoisomer of isogarcinol, is a polyisoprenylated benzophenone found in plants of the Garcinia genus. This document provides a comprehensive technical overview of the pharmacological properties of this compound, with a focus on its anti-proliferative and pro-apoptotic activities. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound, also known as epigarcinol, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology.[1] Structurally similar to isogarcinol and garcinol, it exhibits significant biological activities, including anti-cancer and immunosuppressant effects.[2] This guide focuses on the pharmacological profiling of this compound, detailing its effects on cancer cell proliferation, cell cycle progression, and the induction of apoptosis.

Quantitative Pharmacological Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key cytotoxic parameters.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Exposure Time (h) | Reference |

| HL-60 | Human Promyelocytic Leukemia | MTT | 7 | 48 | [2] |

| PC-3 | Human Prostate Cancer | MTT | 7 | 48 | [2] |

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of cell cycle arrest and apoptosis, mediated by the disruption of mitochondrial function and modulation of key signaling pathways.

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound induces a significant arrest of cancer cells in the G2/S phase of the cell cycle.[2] This disruption of normal cell cycle progression is a critical component of its anti-proliferative activity. While the precise molecular mechanism for this compound is still under full investigation, studies on the closely related compound garcinol suggest the involvement of key cell cycle regulatory proteins. Garcinol has been shown to downregulate the expression of cyclin D1, cyclin B1, and cyclin-dependent kinases (CDK2, CDK4), while upregulating the tumor suppressor proteins p53 and p21. It is plausible that this compound shares a similar mechanism of action.

Induction of Apoptosis

A primary mechanism of this compound-mediated cell death is the induction of apoptosis. This programmed cell death is initiated by the disruption of the mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) generation. The loss of MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.

The apoptotic cascade initiated by this compound is likely to involve the activation of caspases, a family of proteases that execute the apoptotic program. While direct evidence for this compound is pending, its structural analog garcinol has been shown to activate caspase-3, -8, and -9, and induce the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, garcinol modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and survivin, and upregulating pro-apoptotic members.

Signaling Pathways

Based on the available evidence for this compound and mechanistic insights from its isomers, several key signaling pathways are implicated in its pharmacological effects.

Caption: Inferred signaling pathway of this compound-induced G2/S phase cell cycle arrest.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on HL-60 cells.

-

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in HL-60 cells treated with this compound using propidium iodide (PI) staining.

-

Materials:

-

HL-60 cells

-

Complete RPMI-1640 medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed HL-60 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mitochondrial Membrane Potential (MMP) Assay

This protocol outlines the use of Rhodamine 123 to assess changes in MMP in HL-60 cells following treatment with this compound.

-

Materials:

-

HL-60 cells

-

Complete RPMI-1640 medium

-

This compound

-

Rhodamine 123 stock solution (in DMSO)

-

PBS

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat HL-60 cells with desired concentrations of this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in pre-warmed PBS containing 1 µg/mL Rhodamine 123.

-

Incubate at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Measure the fluorescence intensity using a flow cytometer (FL-1 channel) or visualize under a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of MMP.

-

Conclusion

This compound demonstrates potent anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action involves the induction of G2/S phase cell cycle arrest and the initiation of the intrinsic apoptotic pathway through the disruption of mitochondrial membrane potential. The modulation of key signaling pathways, inferred from studies on its isomers, suggests a complex interplay of molecular events that contribute to its anti-cancer effects. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades directly modulated by this compound, which will be crucial for its potential development as a therapeutic agent. This technical guide provides a foundational resource for researchers to design and interpret future studies on this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7-epi-Isogarcinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of 7-epi-Isogarcinol, a polyisoprenylated benzophenone derivative found in various Garcinia species. The compound, along with its isomer isogarcinol, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] These protocols are compiled from established methodologies to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following table summarizes the quantitative data from various studies on the isolation of isogarcinol and its epimers from different Garcinia species. This allows for a comparative overview of extraction efficiencies and source materials.

| Compound | Source Material | Starting Amount | Extraction Method | Purification Method | Yield | Reference |

| 7-epigarcinol | Garcinia ovalifolia (air-dried and powdered stem bark) | 2.5 kg | Maceration in methanol | Vacuum Liquid Chromatography, Column Chromatography, Preparative TLC, Recrystallization | 250 mg | [3] |

| Isogarcinol | Garcinia ovalifolia (air-dried and powdered stem bark) | 2.5 kg | Maceration in methanol | Vacuum Liquid Chromatography, Column Chromatography, Preparative TLC, Recrystallization | 25 mg | [3] |

| Garcinol and Isogarcinol | Garcinia indica (air-dried fruit rinds) | 7 kg | Aqueous suspension followed by hexane extraction | Silica Gel Column Chromatography | 0.48% (total) | [2] |

| Garcinol and Isogarcinol | Garcinia multiflora (dried fruits) | 5.2 kg | 95% Ethanol extraction followed by petroleum ether extraction | Silica Gel Column Chromatography, Recrystallization | 101 mg (Isogarcinol) | |

| Isogarcinol | Garcinia indica (kokum) fruit | Not specified | Not specified | Flash Chromatography | Not specified |

Experimental Protocols

Protocol 1: Extraction and Purification from Garcinia ovalifolia

This protocol is adapted from a study that successfully isolated 7-epigarcinol (a synonym for this compound) and isogarcinol from the stem bark of G. ovalifolia.

1. Plant Material Preparation:

-

Air-dry the stem bark of Garcinia ovalifolia.

-

Grind the dried bark into a fine powder.

2. Extraction:

-

Macerate 2.5 kg of the powdered stem bark in 5 liters of methanol for 48 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under vacuum to obtain a dark brown crude extract.

3. Initial Fractionation (Vacuum Liquid Chromatography - VLC):

-

Dissolve 100 g of the crude extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto 120 g of silica gel (60-120 mesh).

-

Prepare a VLC column with 800 g of silica gel (120-200 mesh).

-

Apply the silica gel with the adsorbed extract to the top of the VLC column.

-

Elute the column with a solvent gradient to obtain several fractions. Pool the fractions based on their TLC profiles.

4. Purification of this compound:

-

Subject the fractions containing this compound to further column chromatography.

-

If necessary, perform preparative thin-layer chromatography (TLC) for finer separation.

-

Recrystallize the purified fraction from an appropriate solvent system to obtain pure this compound (yield reported as 250 mg from 2.5 kg of starting material).

Protocol 2: Large-Scale Extraction from Garcinia indica Fruit Rinds

This protocol is based on a method for the large-scale extraction of garcinol and isogarcinol from G. indica. While this protocol does not specifically isolate for the 7-epi isomer, it is a relevant starting point as the isomers are often co-extracted.

1. Plant Material Preparation:

-

Air-dry the fruit rinds of Garcinia indica (e.g., 7 kg).

-

Cut the dried rinds into small pieces and grind them.

2. Initial Extraction:

-

Suspend the ground plant material in water (e.g., 6 x 5 L) for 24 hours at 25°C.

-

Filter the suspension.

-

Defat the aqueous layer by partitioning with hexane. The polyisoprenylated benzophenones will move to the hexane layer.

3. Column Chromatography:

-

Concentrate the hexane extract (e.g., to 170 g).

-

Fractionate the hexane extract using silica gel column chromatography (e.g., 10 cm x 150 cm column with 2.0 kg of silica gel).

-

Elute the column with a petroleum ether-ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity to 60:40).

-

Collect and pool fractions based on TLC analysis to isolate isogarcinol and its related compounds.

Protocol 3: Purification by Flash Chromatography

A more rapid purification can be achieved using flash chromatography, as demonstrated for the separation of garcinol and isogarcinol from Garcinia indica.

1. Sample Preparation:

-

Prepare a concentrated extract from the chosen Garcinia species as described in the initial extraction steps of the protocols above.

2. Flash Chromatography Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol and acetonitrile (1:1).

-

Detection: UV at 254 nm.

-

Gradient: A suitable gradient from mobile phase A to mobile phase B to resolve the isomers.

3. Characterization:

-

Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Caption: Protocol workflow for isolating this compound from G. ovalifolia.

References

Application Note: Quantification of 7-epi-Isogarcinol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals involved in natural product analysis, pharmacokinetics, and cancer research.

Introduction

7-epi-Isogarcinol is a polyisoprenylated benzophenone, a class of compounds known for a wide range of biological activities.[1] It is an epimer of Isogarcinol, a natural product isolated from plants of the Garcinia genus.[2][3] Isogarcinol and its related compounds have demonstrated significant therapeutic potential, including anti-cancer, immunosuppressive, and anti-bacterial properties.[4][5] Specifically, Isogarcinol has been shown to exert anti-cancer effects by suppressing the PI3K/AKT signaling pathway and to act as an immunosuppressant by inhibiting calcineurin activity. Given the therapeutic interest in this class of molecules, a sensitive and reliable analytical method for their quantification is essential for research and development.

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of this compound in various matrices. The methodology is based on established protocols for the isomeric compound, Isogarcinol, utilizing tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode for high selectivity and accuracy.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are two generalized protocols for natural product extracts and biological fluids.

A. Extraction from Plant Material (e.g., Garcinia fruit rinds)

-

Drying and Grinding: Air-dry the plant material (e.g., fruit rinds of Garcinia indica) and grind it into a fine powder.

-

Solvent Extraction: Perform extraction using an appropriate solvent system. An effective method is ultrasound-assisted extraction with a solvent like methanol or a dichloromethane-methanol mixture.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

-

Reconstitution: Dissolve a known quantity of the dried extract in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol) for analysis.

B. Extraction from Biological Matrices (e.g., Plasma, Cell Lysate)

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for injection into the HPLC-MS/MS system.

Standard Curve and Quality Control (QC) Preparation

-

Stock Solution: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.

-

Calibration Standards: Spike the appropriate blank matrix (e.g., extracted blank plasma) with the working solutions to create a calibration curve over the desired concentration range (e.g., 0.5 to 10 ng/mL).

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the method.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for Isogarcinol and provide a strong starting point for this compound.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., Waters Acquity BEH C18, 100 x 2.1mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic elution with 90% B is often effective |

| Flow Rate | 0.5 - 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6410 QQQ) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Fragmentor Voltage | 160 V |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions. For this compound, which is isomeric with Isogarcinol, the same mass transitions can be used.

Table 2: MRM Transitions and Method Validation Parameters for Isogarcinol

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

|---|

| Isogarcinol | 603.3 | 411.0 | 343.2 | 0.5 - 6.0 | 0.017 | 0.05 |

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) values are for Isogarcinol and should be experimentally determined for this compound during method validation.

Visualizations

Experimental Workflow

References

- 1. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isogarcinol Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic combination of isogarcinol isolated from edible fruits of Garcinia multiflora and dexamethasone to overcome leukemia glucocorticoid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Potential of 7-epi-Isogarcinol: A Detailed Guide to Flow Cytometry Analysis

Application Note

Introduction

7-epi-Isogarcinol, a natural compound isolated from the root of Garcinia ovalifolia, has demonstrated significant anti-proliferative properties and the ability to induce programmed cell death, or apoptosis, in cancer cell lines.[1][2] This makes it a promising candidate for further investigation in drug development. A key method for quantifying and characterizing apoptosis is flow cytometry, which allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. This document provides detailed protocols and application notes for the analysis of apoptosis induced by this compound using flow cytometry, with a focus on Annexin V and Propidium Iodide (PI) staining, as well as cell cycle analysis. These methods are essential for researchers and scientists in the field of cancer biology and drug discovery to accurately assess the apoptotic effects of this compound.

Principle of Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Furthermore, the fragmentation of DNA that occurs during late-stage apoptosis can be quantified by analyzing the cell cycle. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G1" peak in a cell cycle histogram.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on apoptosis and cell cycle distribution in human promyelocytic leukemia (HL-60) cells after 24 hours of treatment.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HL-60 Cells

| Treatment Concentration (µg/mL) | Percentage of Cells with Mitochondrial Potential Loss (%) |

| 0 (Control) | 9.11 |

| 5 | 13.86 |

| 10 | 55.23 |

| 20 | 98.27 |

Data adapted from Pieme et al., 2015. The study measured the loss of mitochondrial membrane potential using Rhodamine-123 staining and flow cytometry. A higher percentage indicates a greater disruption of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

| Treatment Concentration (µg/mL) | Sub-G1 (Apoptotic) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 2.5 | 55.1 | 20.3 | 22.1 |

| 5 | 8.7 | 50.2 | 18.5 | 22.6 |

| 10 | 15.4 | 45.8 | 15.1 | 23.7 |

| 20 | 28.9 | 38.6 | 12.9 | 19.6 |

Data derived from the findings of Pieme et al., 2015, which indicated a significant G2/S arrest and an increase in the sub-G1 population, suggesting apoptosis.

Table 3: Representative Data for Annexin V-FITC/PI Staining of HL-60 Cells Treated with this compound

| Treatment Concentration (µg/mL) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |

| 0 (Control) | 95.1 | 2.5 | 2.4 |

| 5 | 85.3 | 8.1 | 6.6 |

| 10 | 65.7 | 18.5 | 15.8 |

| 20 | 40.2 | 35.4 | 24.4 |

This table presents representative data consistent with the dose-dependent increase in apoptosis observed in studies of this compound and related compounds.

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

-

This compound

-

HL-60 cells (or other cell line of interest)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight (for adherent cells). Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µg/mL) for 24 hours. Include a vehicle-treated control group.

-

Cell Harvesting:

-

For suspension cells (like HL-60), gently collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

-

Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Protocol 2: Cell Cycle Analysis for Apoptosis (Sub-G1 Peak)

Materials:

-

This compound

-

HL-60 cells (or other cell line of interest)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow step 1 from Protocol 1.

-

Cell Harvesting: Follow step 2 from Protocol 1.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cells by flow cytometry. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G0/G1 peak on the DNA content histogram.

Visualizations

Experimental Workflow

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 7-epi-Isogarcinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of 7-epi-Isogarcinol on the cell cycle of cancer cells. This compound, a stereoisomer of Isogarcinol, has demonstrated potential as an anti-proliferative agent by inducing cell cycle arrest and apoptosis in cancer cell lines. This document outlines the methodologies for treating cancer cells with this compound and analyzing the subsequent changes in cell cycle distribution using flow cytometry.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer, often stemming from a dysregulated cell cycle. The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Many anti-cancer drugs target these checkpoints to halt the proliferation of malignant cells.

Natural compounds are a rich source of novel anti-cancer agents. Isogarcinol and its derivatives, isolated from plants of the Garcinia genus, have shown cytotoxic activity against various cancer cells.[1][2] Specifically, this compound (referred to as epigarcinol in some studies) has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing a G2/S phase arrest in the cell cycle, ultimately leading to apoptosis.[1][2]

These protocols provide a framework for researchers to replicate and expand upon these findings, enabling further investigation into the therapeutic potential of this compound.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of HL-60 human promyelocytic leukemia cells after 24 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

| Treatment Concentration (µg/mL) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0) | 3.62 | 55.43 | 28.11 | 12.84 |

| 5 | 7.37 | 48.21 | 35.14 | 9.28 |

| 10 | 49.23 | 25.17 | 18.33 | 7.27 |

| 20 | 88.89 | 5.32 | 3.11 | 2.68 |

Data extracted from a study by Pieme et al., 2015.[1]

Experimental Protocols

Protocol 1: Cancer Cell Culture and Treatment with this compound

This protocol details the procedure for culturing cancer cells and treating them with this compound.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

-

For suspension cells like HL-60, directly count the cells. For adherent cells, detach them using trypsin-EDTA.

-

Seed the cells in 6-well plates at a density of 1 x 10⁶ cells per well in 2 mL of complete medium.

-

-

Drug Preparation:

-